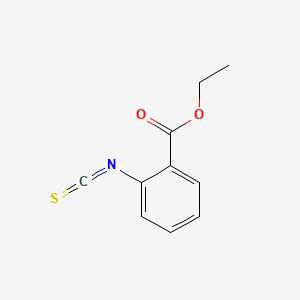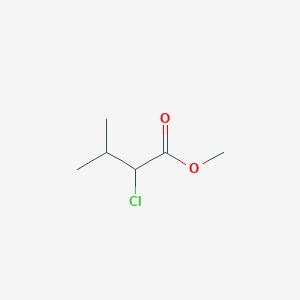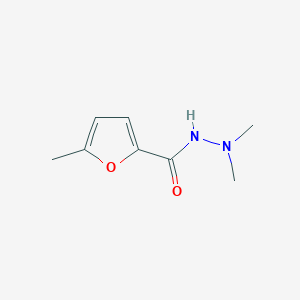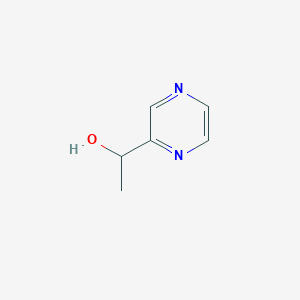
4-phenylpyridine-2-carboxylic Acid
Overview
Description
4-Phenylpyridine-2-carboxylic acid is an organic compound with the molecular formula C12H9NO2 It consists of a pyridine ring substituted with a phenyl group at the 4-position and a carboxylic acid group at the 2-position
Mechanism of Action
Target of Action
The primary target of 4-phenylpyridine-2-carboxylic Acid is the M1 muscarinic acetylcholine receptor (M1 mAChR) . This receptor plays a crucial role in the central nervous system and is a potential treatment target for cognitive deficits in conditions such as Alzheimer’s disease and schizophrenia .
Mode of Action
This compound acts as a positive allosteric modulator (PAM) at the M1 mAChR . It interacts with the orthosteric agonists, and its allosteric effects are governed by modulation of agonist affinity . The greatest degree of positive co-operativity is observed with higher efficacy agonists .
Biochemical Pathways
The compound affects several signaling pathways, including extracellular signal-regulated kinases 1/2 phosphorylation, inositol monophosphate (IP1) accumulation, and β-arrestin-2 recruitment . The allosteric potentiation generally tracks with the efficiency of stimulus-response coupling, and there is little pathway bias in the allosteric effects .
Result of Action
The molecular and cellular effects of this compound’s action are largely consistent with a model of allostery previously described for benzyl quinolone carboxylic acid (BQCA), suggesting that this may be a more generalized mechanism for M1 mAChR PAM effects .
Biochemical Analysis
Biochemical Properties
4-phenylpyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and π-π stacking interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular processes, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and enhancement of cellular function. At high doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenylpyridine-2-carboxylic acid can be synthesized through several methods:
Oxidation of 4-phenylpyridine: This method involves the oxidation of 4-phenylpyridine using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Grignard Reaction: Another method involves the reaction of 4-bromopyridine with phenylmagnesium bromide (a Grignard reagent) followed by carboxylation with carbon dioxide (CO2) to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of method depends on factors such as yield, purity, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-Phenylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring or the pyridine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include substituted phenylpyridine derivatives, alcohols, aldehydes, and other functionalized compounds.
Scientific Research Applications
4-Phenylpyridine-2-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
4-Phenylpyridine-2-carboxylic acid can be compared with other similar compounds, such as:
4-Phenylpyridine: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
2-Phenylpyridine: Has the phenyl group at the 2-position instead of the 4-position, leading to different chemical and biological properties.
4-Phenylquinoline: Contains a quinoline ring instead of a pyridine ring, resulting in different electronic and steric effects.
These comparisons highlight the unique properties of this compound, such as its ability to form stable metal complexes and its potential as a therapeutic agent.
Properties
IUPAC Name |
4-phenylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKRUAKMKGOMBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376504 | |
| Record name | 4-phenylpyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52565-56-7 | |
| Record name | 4-phenylpyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{1-(Dimethylamino)-3-[4-(trifluoromethoxy)anilino]-2-propenylidene}malononitrile](/img/structure/B1362884.png)
![N-[[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine](/img/structure/B1362919.png)


![4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1362944.png)





